molecular formula C10H6N4O B3355127 Pyridazino(4,5-b)quinoxalin-1(2H)-one CAS No. 61857-87-2

Pyridazino(4,5-b)quinoxalin-1(2H)-one

Cat. No. B3355127
CAS RN: 61857-87-2
M. Wt: 198.18 g/mol
InChI Key: OHZWTYRHGCSMCS-UHFFFAOYSA-N
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Description

Pyridazino(4,5-b)quinoxalin-1(2H)-one is a chemical compound . It has been mentioned in the context of anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . A number of new 1,ω-bis((acetylphenoxy)acetamide)alkanes were prepared then their bromination using NBS furnished the novel bis(2-bromoacetyl)phenoxy)acetamides . Reaction of these with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include bromination and reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Pyridazinoquinoxalines have been synthesized through various chemical reactions, showcasing their potential in heterocyclic chemistry. For instance, the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline using 1,3‐dipolar cycloaddition reaction has been documented, demonstrating the versatility of this compound in chemical synthesis (Kim et al., 1990). Similarly, the transformation of 2-(1-methylhydrazino)quinoxaline 4-oxides into pyridazinoquinoxalines and 1,2-diazepino[3,4-b]quinoxalines indicates the compound's adaptability in creating biologically active derivatives (Kurasawa & Kim, 2005).

Biological Activity and Potential Applications

  • The synthesis of pyridazinoquinoxaline derivatives has been undertaken to study their biological activity. For example, the synthesis of various derivatives of pyridazino[4,5-b]quinoxaline aimed to explore their potential biological activity, indicating ongoing research into the compound's pharmacological applications (Koksharova et al., 1972).
  • Certain synthesized pyridazinoquinoxalines have shown antihypertensive activity in rats, suggesting their potential application in medical research and therapy (Vega et al., 1984).

Chemical Properties and Transformations

  • Pyridazinoquinoxalines have been involved in various chemical transformations, exemplifying their chemical reactivity and potential utility in further chemical research. For example, the reaction of pyridazino[3,4-b]quinoxaline with sodium azide or cyclic secondary amines has produced various derivatives, highlighting its reactivity in different chemical environments (Kim et al., 1997).

Cytotoxic Properties and Cancer Research

  • Some derivatives of pyridazinoquinoxalines have been identified for their potential cytotoxic activity, which could be significant in cancer research. The synthesis and characterization of these derivatives underline their importance in medicinal chemistry (Monge et al., 1994).

Mechanism of Action

The mechanism of action of related compounds involves dual inhibition of PARP-1 and EGFR targets . These compounds have shown cytotoxic activities against MDA-MB-231 cells .

Future Directions

The future directions for research on Pyridazino(4,5-b)quinoxalin-1(2H)-one could involve further exploration of its potential as an anti-breast cancer agent .

properties

IUPAC Name

3H-pyridazino[4,5-b]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O/c15-10-9-8(5-11-14-10)12-6-3-1-2-4-7(6)13-9/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZWTYRHGCSMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=NNC(=O)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210834
Record name Pyridazino(4,5-b)quinoxalin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazino(4,5-b)quinoxalin-1(2H)-one

CAS RN

61857-87-2
Record name Pyridazino(4,5-b)quinoxalin-1(2H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061857872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridazino(4,5-b)quinoxalin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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